molecular formula C18H16N2O2 B12140650 (1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B12140650
M. Wt: 292.3 g/mol
InChI Key: OYHCPDZZUPPFEQ-UHFFFAOYSA-N
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Description

(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines a methoxyphenyl group with a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with a suitable aldehyde or ketone to form the imine intermediate. This intermediate is then cyclized under acidic or basic conditions to form the pyrroloquinoline core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can have different functional groups attached to the aromatic ring or the pyrroloquinoline core.

Scientific Research Applications

(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties.

    Pyrroloquinoline: Shares the pyrroloquinoline core but lacks the methoxyphenyl group.

    3-Methoxyaniline: Contains the methoxyphenyl group but lacks the pyrroloquinoline core.

Uniqueness

(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of the methoxyphenyl group and the pyrroloquinoline core This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like quinoline or 3-methoxyaniline

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C18H16N2O2/c1-22-14-8-3-7-13(11-14)19-16-15-9-2-5-12-6-4-10-20(17(12)15)18(16)21/h2-3,5,7-9,11H,4,6,10H2,1H3

InChI Key

OYHCPDZZUPPFEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4

Origin of Product

United States

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